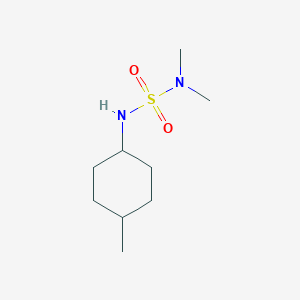
N-(2-acetylphenyl)-1,1-dioxothiolane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-acetylphenyl)-1,1-dioxothiolane-3-carboxamide, also known as ADTC, is a chemical compound with potential applications in scientific research. It belongs to the class of thiolane-3-carboxamides and has a molecular formula of C13H13NO3S.
Mécanisme D'action
The mechanism of action of N-(2-acetylphenyl)-1,1-dioxothiolane-3-carboxamide is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cell growth and proliferation. Specifically, N-(2-acetylphenyl)-1,1-dioxothiolane-3-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
N-(2-acetylphenyl)-1,1-dioxothiolane-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are key processes in cancer metastasis. Additionally, N-(2-acetylphenyl)-1,1-dioxothiolane-3-carboxamide has been shown to have neuroprotective effects, potentially through its inhibition of HDACs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-acetylphenyl)-1,1-dioxothiolane-3-carboxamide in laboratory experiments is its potential specificity for cancer cells and neurodegenerative diseases. Additionally, N-(2-acetylphenyl)-1,1-dioxothiolane-3-carboxamide has been shown to have low toxicity in vitro. However, one limitation of using N-(2-acetylphenyl)-1,1-dioxothiolane-3-carboxamide is its relatively low yield in synthesis, which can make it difficult to obtain sufficient quantities for experiments.
Orientations Futures
There are several potential future directions for research on N-(2-acetylphenyl)-1,1-dioxothiolane-3-carboxamide. One area of focus could be on optimizing the synthesis method to increase the yield of the reaction. Additionally, further studies could be conducted to elucidate the precise mechanism of action of N-(2-acetylphenyl)-1,1-dioxothiolane-3-carboxamide, particularly with regard to its effects on HDACs. Finally, additional preclinical studies could be conducted to further explore the potential therapeutic applications of N-(2-acetylphenyl)-1,1-dioxothiolane-3-carboxamide in cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-(2-acetylphenyl)-1,1-dioxothiolane-3-carboxamide involves the reaction of 2-acetylphenyl isothiocyanate with cyclohexane-1,3-dione in the presence of a base, followed by acidification to yield the final product. The yield of the reaction is typically around 50%.
Applications De Recherche Scientifique
N-(2-acetylphenyl)-1,1-dioxothiolane-3-carboxamide has been studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells in vitro, particularly in breast cancer and melanoma cell lines. Additionally, N-(2-acetylphenyl)-1,1-dioxothiolane-3-carboxamide has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(2-acetylphenyl)-1,1-dioxothiolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-9(15)11-4-2-3-5-12(11)14-13(16)10-6-7-19(17,18)8-10/h2-5,10H,6-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGWVLVGWNSZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetylphenyl)-1,1-dioxothiolane-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2,3-dihydro-1H-indene-5-carbonyl(methyl)amino]acetic acid](/img/structure/B7464957.png)



![4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7464976.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B7464982.png)
![4-[(4-Propylphenoxy)methyl]benzoic acid](/img/structure/B7464985.png)
![N-[(E)-1-(2-chlorophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide](/img/structure/B7465006.png)
![6-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7465012.png)
